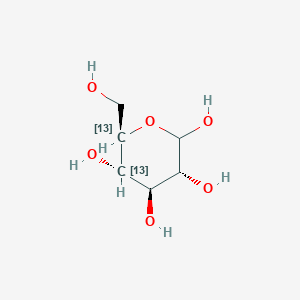
Dextrose-4,5-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrose-4,5-13C2, also known as D-Glucose-4,5-13C2, is a stable isotope-labeled compound of glucose. It is a monosaccharide, which is the simplest form of carbohydrate and a fundamental building block of more complex carbohydrates. The labeling with carbon-13 isotopes at the 4th and 5th positions allows for detailed studies in various scientific fields, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dextrose-4,5-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the Ruff degradation process, which starts with D-(1,2-13C2)mannose. This compound is oxidized and then reduced to form D-(4,5-13C2)arabinose. The arabinose is then converted to D-(4,5-13C2)glucose through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic enrichment and chemical purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dextrose-4,5-13C2 undergoes various chemical reactions typical of glucose, including:
Oxidation: Conversion to gluconic acid using glucose oxidase.
Reduction: Formation of sorbitol through catalytic hydrogenation.
Substitution: Formation of glucose derivatives through reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Glucose oxidase in the presence of oxygen.
Reduction: Hydrogen gas with a metal catalyst such as nickel.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: D-Gluconic acid.
Reduction: Sorbitol.
Substitution: Various halogenated glucose derivatives.
Aplicaciones Científicas De Investigación
Dextrose-4,5-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace glucose pathways in cells.
Medicine: Utilized in diagnostic imaging and metabolic research to understand diseases like diabetes.
Industry: Applied in the production of labeled compounds for research and development
Mecanismo De Acción
The mechanism of action of Dextrose-4,5-13C2 is similar to that of regular glucose. It participates in glycolysis, where it is phosphorylated and broken down to produce energy in the form of ATP. The carbon-13 labeling allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose metabolism .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions
Uniqueness
Dextrose-4,5-13C2 is unique due to its specific labeling at the 4th and 5th carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions.
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KBJQABIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
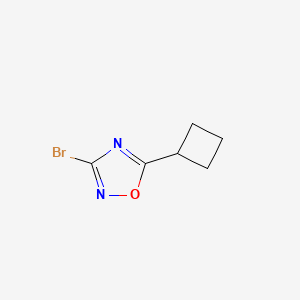

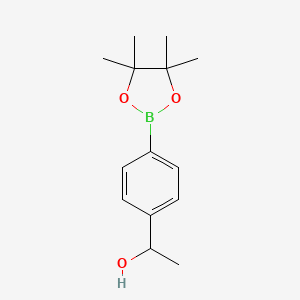

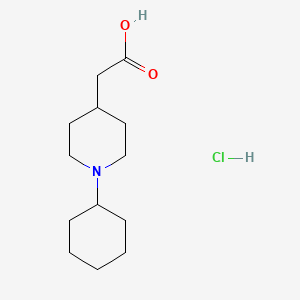
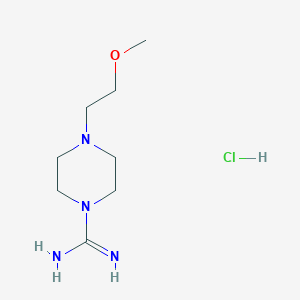


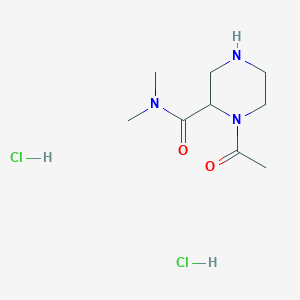
![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)




